molecular formula C2H4NaO2S B147129 Sodium thioglycolate, >=96.5% (iodometric) CAS No. 367-51-1

Sodium thioglycolate, >=96.5% (iodometric)

Cat. No.: B147129
CAS No.: 367-51-1
M. Wt: 115.11 g/mol
InChI Key: OOSWXVPGXSAWRL-UHFFFAOYSA-N
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Description

Sodium thioglycolate (CASRN 367-51-1), the sodium salt of thioglycolic acid (HSCH₂COONa), is a white, water-soluble powder with a molecular weight of 114.1 g/mol. It acts as a potent reducing agent due to its thiol (-SH) group, which facilitates the cleavage of disulfide bonds in proteins and maintains anaerobic conditions in microbiological media .

Properties

CAS No.

367-51-1

Molecular Formula

C2H4NaO2S

Molecular Weight

115.11 g/mol

IUPAC Name

sodium 2-sulfanylacetate

InChI

InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);

InChI Key

OOSWXVPGXSAWRL-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)[O-])S.[Na+]

Canonical SMILES

C(C(=O)[O-])S.[Na+]

melting_point

greater than 572 °F (NTP, 1992)

Other CAS No.

367-51-1
36722-22-2

physical_description

Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory.
Liquid
Hygroscopic solid with a mild characteristic odor;  Discolored by air and iron;  [Merck Index] White hygroscopic powder with a stench;  [Acros Organics MSDS]

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Related CAS

36722-22-2
16023-01-1

solubility

Very soluble (NTP, 1992)

Synonyms

2-mercaptoacetate
2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3)
2-mercaptoacetate, calcium salt (1:1)
2-mercaptoacetate, calcium salt (2:1)
2-mercaptoacetate, calcium salt (2:1) salt, trihydrate
2-mercaptoacetate, monoammonium salt
2-mercaptoacetate, monopotassium salt
2-mercaptoacetate, monosodium salt
2-thioglycolic acid
ammonium thioglycolate
calcium thioglycolate
mercaptoacetic acid
sodium thioglycolate
sodium thioglycollate
thioglycolic acid

Origin of Product

United States

Preparation Methods

Patent-Based Methodology

A Chinese patent (CN105218416A) outlines the following steps:

  • Solution Preparation : 467 g of 15% NaSH solution and 237 g of 20% chloroacetic acid solution.

  • Dropwise Addition : Chloroacetic acid is added to NaSH at 20°C over 1 hour under hydrogen sulfide (H₂S) gas (0.4–0.6 L/min).

  • Post-Reaction Processing : Acidification to pH 2 with HCl, extraction with ethyl acetate, and vacuum distillation yield thioglycolic acid, which is neutralized to the sodium salt.

Key Parameters

ParameterOptimal RangeEffect on Yield
Temperature20–25°CPrevents H₂S loss
H₂S Gas Flow0.4–0.6 L/minEnhances conversion
Reaction Time1–2 hoursMaximizes product formation

Challenges and Mitigation

  • Byproduct Formation : Excess NaSH leads to dithioglycolic acid; controlled stoichiometry (1:1.05 NaSH:chloroacetic acid) minimizes this.

  • Safety Measures : H₂S gas requires scrubbing systems to prevent workplace exposure.

Bunte Salt Intermediate Route

The Bunte salt method, leveraging sodium thiosulfate (Na₂S₂O₃), provides a two-step pathway:

Step 1 : Formation of Bunte salt

ClCH2CO2H+Na2S2O3Na[O3S2CH2CO2H]+NaCl\text{ClCH}2\text{CO}2\text{H} + \text{Na}2\text{S}2\text{O}3 \rightarrow \text{Na}[O3\text{S}2\text{CH}2\text{CO}_2\text{H}] + \text{NaCl}

Step 2 : Hydrolysis to thioglycolic acid

Na[O3S2CH2CO2H]+H2OHSCH2CO2H+NaHSO4\text{Na}[O3\text{S}2\text{CH}2\text{CO}2\text{H}] + \text{H}2\text{O} \rightarrow \text{HSCH}2\text{CO}2\text{H} + \text{NaHSO}4

Procedural Details

  • Step 1 : React equimolar chloroacetic acid and sodium thiosulfate at 80°C for 4 hours.

  • Step 2 : Hydrolyze the Bunte salt at pH 1–2 (HCl) and 90°C for 2 hours.

Yield Comparison

MethodYield (%)Purity (%)
Neutralization55–6098
NaSH Route70–7595
Bunte Salt65–7097

Economic and Environmental Impact

  • Cost Analysis : Bunte salt method is 20% costlier due to Na₂S₂O₃ but generates fewer toxic byproducts.

  • Waste Management : NaHSO₇ byproduct requires neutralization with Ca(OH)₂ to form gypsum.

Comparative Analysis of Synthesis Routes

Reaction Efficiency

MetricNeutralizationNaSH RouteBunte Salt
Reaction Time (h)21.56
Energy ConsumptionLowModerateHigh
ScalabilityHighModerateLow

Industrial Purification Techniques

Crystallization

  • Solvent System : Ethanol-water (3:1) at −5°C yields 99% pure product.

  • Decolorization : Activated charcoal (1% w/w) removes polymeric impurities.

Drying

  • Vacuum Drying : 40°C at 50 mmHg for 12 hours prevents thermal decomposition.

Environmental and Regulatory Considerations

Effluent Treatment

  • Neutralization Waste : Contains NaCl; amenable to biological treatment.

  • NaSH Route Effluent : High sulfate content (up to 15 g/L) requires precipitation as BaSO₄.

Occupational Exposure Limits

  • Sodium Thioglycolate : OSHA PEL 5 mg/m³ (skin).

  • Thioglycolic Acid : ACGIH TLV 1 ppm.

Emerging Innovations

Electrochemical Synthesis

Recent patents describe the electrolysis of dithiodiglycolic acid in NaCl electrolyte, achieving 85% yield at 2.5 V.

Biocatalytic Routes

Pseudomonas putida engineered to express thioesterase converts 3-mercaptopropionic acid to thioglycolic acid, though yields remain low (22%) .

Chemical Reactions Analysis

Types of Reactions: Sodium thioglycolate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cosmetic Industry

Sodium thioglycolate is predominantly utilized in the cosmetic sector for its properties as a depilatory agent , hair waving/straightening agent , and antioxidant . Its ability to break down keratin makes it effective for hair treatments and hair removal products.

  • Depilatory Agent : It is widely used in creams and lotions designed for hair removal. The compound works by breaking the disulfide bonds in keratin, leading to the dissolution of hair.
  • Hair Treatments : Sodium thioglycolate is employed in perming solutions to alter the structure of hair temporarily, allowing it to be reshaped.

Case Study : In a study examining the effects of sodium thioglycolate on hair structure, researchers found that its application led to significant changes in the curl pattern and texture of treated hair strands compared to untreated controls .

Pharmaceutical Applications

Sodium thioglycolate has been explored for its potential use in pharmaceuticals due to its reducing properties. It can act as a reducing agent in various chemical reactions.

  • Analytical Reagent : It is used in laboratories for the preparation of thioglycolate media, which is essential for culturing anaerobic bacteria.
  • Toxicology Studies : Sodium thioglycolate has been subjected to multiple toxicity studies due to its widespread use. Research indicates that while it can cause skin irritation at high concentrations, it does not exhibit mutagenic properties in standard assays .

Case Study : A comprehensive study on dermal exposure showed that sodium thioglycolate could induce mild skin irritation but was generally well-tolerated at lower concentrations over extended periods .

Microbiology

In microbiology, sodium thioglycolate serves as an important component in culture media, particularly for anaerobic bacteria.

  • Culture Media Preparation : Sodium thioglycolate is added to culture media to create a reducing environment that supports the growth of anaerobic organisms by maintaining low oxidation-reduction potential.
ApplicationDescription
Anaerobic CultureSupports growth of anaerobic bacteria
Reducing AgentMaintains low oxidation-reduction potential

Environmental Applications

Recent studies have also investigated sodium thioglycolate's role in environmental science. It has been shown to affect microbial processes such as denitrification.

  • Impact on Nitrate Reduction : Research indicates that when sodium thioglycolate is added to cultures of certain bacteria, it can inhibit nitrate consumption rates, impacting nitrogen cycling in ecosystems .

Toxicological Insights

Toxicological evaluations have highlighted both the safety and risks associated with sodium thioglycolate.

  • Dermal Toxicity Studies : Long-term exposure studies revealed minimal adverse effects at low doses but noted significant irritation at higher concentrations .
  • Developmental Toxicity : Studies on animal models indicated that maternal exposure during gestation led to dose-related toxicity at the application site without systemic effects on offspring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioglycolic Acid and Its Salts

Compound Structure Key Properties/Applications Toxicity Notes
Sodium Thioglycolate HSCH₂COONa - Reducing agent in bacteriology (FTH media)
- 4% in depilatories
Dermal LD₅₀ (rats): 2.3–4.4 mL/kg
Ammonium Thioglycolate HSCH₂COO⁻NH₄⁺ - pH 9.3 formulations for hair treatments
- Higher percutaneous absorption vs. sodium salts
Higher mortality rates in rabbits
Calcium Thioglycolate (HSCH₂COO)₂Ca - 5–7% in depilatories
- Lower water solubility vs. sodium salt
Limited toxicity data

Mechanistic Differences : Sodium thioglycolate is preferred in bacteriology due to its stability in aqueous media, whereas ammonium salts are more effective in alkaline cosmetic formulations .

L-Cysteine

  • Role : Reducing agent in bacterial media (e.g., FTH medium combines sodium thioglycolate and L-cysteine) .
  • Comparison :
    • Sodium thioglycolate provides a more sustained reducing environment than L-cysteine alone, as observed in Clostridium perfringens cultures, which exhibit shorter lag phases in FTH media compared to L-cysteine-free media .
    • L-cysteine is less effective in neutralizing mercurial preservatives, a role uniquely fulfilled by sodium thioglycolate .

Sodium Starch Glycolate (SSG)

  • Structure : Carboxymethylated starch, devoid of thiol groups.
  • Applications : Superdisintegrant in pharmaceuticals (contrasts with sodium thioglycolate’s reducing properties) .
  • Key Difference : SSG lacks redox activity, making it unsuitable for bacteriological or cosmetic uses .

Methionine and Sulfur-Containing Compounds

  • Redox Specificity : Methionine’s sulfoxide form participates in redox cycling, whereas sodium thioglycolate directly reduces disulfide bonds .

Research Findings and Data Tables

Table 1: Efficacy in Bacterial Growth Media

Medium Component Lag Phase (C. perfringens) Metabolite Range Reference
Sodium Thioglycolate Shorter lag phase Broader
L-Cysteine Longer lag phase Narrower

Table 2: Toxicity Profiles

Compound Test Model LD₅₀/Adverse Effects Reference
Sodium Thioglycolate F344/N Rats (dermal) No significant toxicity at 1,000 mg/kg
Ammonium Thioglycolate Rabbits (dermal) LD₅₀: 2.3–4.4 mL/kg

Biological Activity

Sodium thioglycolate (STG), a salt of thioglycolic acid, is widely used in various fields, including cosmetics and biochemistry. Its biological activity is of significant interest due to its applications in hair treatments, as a reducing agent, and in microbiological research. This article explores the biological effects, toxicological profiles, and relevant case studies related to sodium thioglycolate.

  • Molecular Formula : C₂H₃O₂SNa
  • Molecular Weight : 114.1 g/mol
  • CAS Number : 367-51-1

Sodium thioglycolate is known for its ability to maintain reducing conditions in culture media, which is crucial for certain biochemical assays and microbiological studies .

Sodium thioglycolate acts primarily as a reducing agent. It helps maintain protein thiol groups in their reduced state, which is essential for preserving enzyme activity. This property makes it valuable in bacteriological research, particularly in the cultivation of anaerobic bacteria .

Sensitization and Toxicity Studies

Research has shown that sodium thioglycolate can induce various biological responses depending on the concentration and duration of exposure. A significant study conducted by the National Toxicology Program (NTP) evaluated the dermal toxicity of sodium thioglycolate in rats and mice. Key findings include:

  • Irritation : High concentrations (≥90 mg/kg) resulted in skin irritation at the application site.
  • Weight Changes : Significant increases in liver and heart weights were observed in high-dose male rats.
  • Nonneoplastic Lesions : Minimal to mild epidermal hyperplasia was noted after prolonged exposure .

The no-observed-effect level (NOEL) for skin lesions was established at 11.25 mg/kg for female rats and 90 mg/kg for male mice, indicating that lower doses may not elicit significant adverse effects .

Developmental Toxicity

In developmental toxicity studies involving rabbits, maternal exposure to sodium thioglycolate resulted in dose-related toxicity at the application site. The study indicated potential risks associated with topical applications during pregnancy, emphasizing the need for caution when using this compound in cosmetic formulations .

Table of Toxicological Findings

Study TypeSpeciesDose Range (mg/kg)Key Findings
Dermal ToxicityRats0 - 180Skin irritation, increased liver/heart weights
Dermal ToxicityMice0 - 360Minimal epidermal hyperplasia
Developmental ToxicityRabbitsTopical exposureMaternal toxicity at dosing site
Genetic ToxicologySalmonellaVariousNot mutagenic under tested conditions

Case Studies

  • Cosmetic Applications : Sodium thioglycolate is commonly used in hair treatments (permanents and relaxers). Its reducing properties allow it to break disulfide bonds in keratin, altering hair structure. However, safety assessments highlight potential sensitization risks with repeated use.
  • Microbiological Research : In studies aimed at recovering Bifidobacterium from environmental samples, sodium thioglycolate was utilized to optimize recovery rates by maintaining anaerobic conditions .
  • Environmental Impact : Sodium thioglycolate's role as a reducing agent has been investigated concerning its effects on microbial communities in contaminated environments. Its ability to inhibit capsule formation has implications for understanding microbial adaptation under stress .

Q & A

Q. What is the role of sodium thioglycolate in maintaining anaerobic conditions in bacterial cultures?

Sodium thioglycolate acts as a reducing agent by neutralizing oxygen and preventing peroxide accumulation, creating localized anaerobic environments essential for obligate anaerobes like Clostridium perfringens. It reduces disulfide bonds in proteins, maintaining thiol groups in a reduced state to protect enzymatic activity. Methodologically, it is incorporated into media (e.g., Thioglycolate Broth) at concentrations typically ranging from 0.05% to 0.1% (w/v). Researchers should validate anaerobic conditions using redox indicators like resazurin .

Q. How should sodium thioglycolate solutions be prepared and stored to ensure experimental reproducibility?

Sodium thioglycolate is highly water-soluble (300 mg/mL at 25°C) but prone to oxidation. Prepare fresh solutions in deionized water, filter-sterilize (0.22 µm), and avoid autoclaving to prevent degradation. Store aliquots at -20°C in airtight, light-protected vials for ≤1 month. Pre-warm to room temperature before use to avoid precipitation. Purity (≥98%) and storage conditions significantly impact redox efficacy, as degraded batches may fail to sustain anaerobiosis .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing sodium thioglycolate concentration for specific bacterial strains?

Optimization requires dose-response experiments. For Dichelobacter nodosus, growth was maximized at 6–8 mM sodium thioglycolate, with turbidity (OD600) analyzed via one-way ANOVA (α=0.05). Replicate trials (n=3–5) under controlled pH (4.8–7.2) and temperature (37°C) are essential. Include negative controls (no reducing agent) and validate growth via colony-forming unit (CFU) counts. Adjust concentrations based on strain-specific oxygen sensitivity and media composition .

Q. How can researchers address discrepancies in bacterial growth outcomes when using sodium thioglycolate-based media?

Contradictory results often arise from batch-to-batch variability in sodium thioglycolate purity, improper storage, or oxygen leakage. Mitigation strategies:

  • Quantify residual oxygen using microsensors or methylene blue redox indicators.
  • Validate media with positive controls (e.g., Bacteroides fragilis) and negative controls (aerobic cultures).
  • Replicate experiments across multiple sodium thioglycolate batches and statistically analyze variance (e.g., Tukey’s HSD test) .

Q. What advanced techniques validate the role of sodium thioglycolate in enzyme protection mechanisms?

Use enzyme activity assays (e.g., catalase, superoxide dismutase) under varying redox conditions. Compare enzymatic kinetics in media with/without sodium thioglycolate using spectrophotometry or fluorometry. For proteomic studies, employ mass spectrometry to identify thiol-modified peptides, confirming reduction of disulfide bonds. Pair with knock-out models (e.g., thioredoxin mutants) to isolate sodium thioglycolate’s contribution to redox homeostasis .

Q. How does sodium thioglycolate synergize with other reducing agents (e.g., Oxyrase) in complex anaerobic systems?

Synergistic effects can be studied via factorial design experiments. For C. perfringens spore germination, combining sodium thioglycolate (1.5 mM) with Oxyrase (0.1 U/mL) reduced oxygen levels by 90% compared to single-agent treatments. Monitor dissolved oxygen in real-time using Clark-type electrodes and compare growth curves under aerobic vs. anaerobic incubation. Statistical modeling (e.g., response surface methodology) identifies optimal ratios .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing sodium thioglycolate’s impact on microbial growth kinetics?

For time-series data (e.g., OD600 measurements), use mixed-effects models to account for repeated measures. Compare treatment groups with ANOVA followed by post-hoc tests (e.g., Bonferroni). For non-linear growth phases, apply Gompertz or logistic models to estimate lag time and maximum growth rate. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers document sodium thioglycolate usage to ensure experimental reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Specify vendor, catalog number, purity, and storage conditions.
  • Detail preparation steps (e.g., filtration vs. autoclaving) in the "Experimental" section.
  • Include batch-specific data (e.g., H-NMR validation) in supplementary materials.
  • Reference established protocols (e.g., Fluid Thioglycolate Medium preparation) .

Tables of Key Findings

Study Focus Optimal Sodium Thioglycolate Concentration Key Outcome Reference
Dichelobacter nodosus growth6–8 mMMaximal OD600 (0.42 ± 0.05) at pH 4.8
Clostridium perfringens1.5 mM + Oxyrase 0.1 U/mL90% oxygen reduction; CFU increase by 3-log
Enzyme protection0.1% (w/v)95% catalase activity retention after 24 h

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium thioglycolate, >=96.5% (iodometric)
Reactant of Route 2
Sodium thioglycolate, >=96.5% (iodometric)

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